Ortho-Formyl vs Para-Formyl Reactivity
2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide (CAS 331962-81-3) features an ortho‑formylphenoxy moiety, whereas its closest structural analog, 2-(4‑formylphenoxy)-N-(3‑nitrophenyl)acetamide (CAS 331962-86-8), bears a para‑formyl group [1]. This positional isomerism directly impacts reactivity: ortho‑formyl groups can participate in intramolecular hydrogen bonding and chelation, potentially altering the outcome of condensation reactions (e.g., hydrazone or Schiff base formation) compared to the para‑isomer . While no direct comparative kinetic data are publicly available for this exact pair, the structural distinction is recognized as a critical determinant in the design of phenoxyacetamide‑based probes and inhibitors.
| Evidence Dimension | Formyl Group Position (Ortho vs. Para) and Predicted Reactivity |
|---|---|
| Target Compound Data | Ortho-formylphenoxy substitution (CAS 331962-81-3) |
| Comparator Or Baseline | Para-formylphenoxy substitution (CAS 331962-86-8) |
| Quantified Difference | Structural isomerism; quantitative reactivity difference not reported in public domain |
| Conditions | Structural comparison based on IUPAC nomenclature and molecular formula (C₁₅H₁₂N₂O₅, MW 300.27) [1] |
Why This Matters
For researchers requiring a specific ortho‑formyl substitution pattern for downstream derivatization or structure‑activity relationship (SAR) studies, substitution with the para‑isomer will yield a chemically distinct product, potentially invalidating experimental outcomes.
- [1] Guidechem. 331962-86-8 (2-(4-FORMYL-PHENOXY)-N-(3-NITRO-PHENYL)-ACETAMIDE). Available at: https://china.guidechem.com/cas/331962-86-8.html View Source
